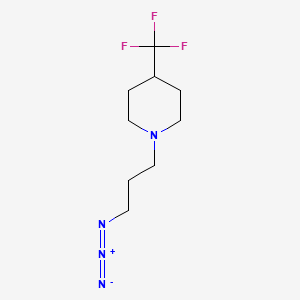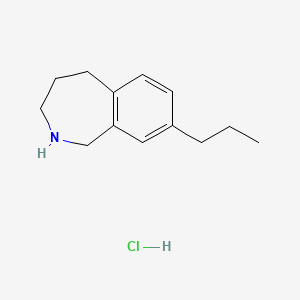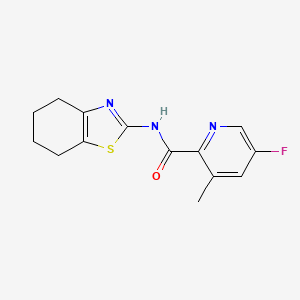
1-(3-Azidopropyl)-4-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Azidopropyl)-4-(trifluoromethyl)piperidine” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The compound also has an azido group (-N3), which is often used in click chemistry due to its reactivity, and a trifluoromethyl group (-CF3), which can influence the compound’s lipophilicity and metabolic stability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, along with the azido and trifluoromethyl groups. These groups would likely have a significant impact on the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The azido group in this compound is highly reactive and can participate in various chemical reactions, most notably click reactions. The trifluoromethyl group, on the other hand, is generally quite stable but can influence the reactivity of the compound due to its electron-withdrawing nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar azido group could increase the compound’s solubility in polar solvents, while the trifluoromethyl group could enhance its lipophilicity .Scientific Research Applications
Synthesis and Chemical Properties
An Azirine Strategy for Synthesizing Trifluoromethyl-Substituted Aminopyrroles : Khlebnikov et al. (2018) described a method using 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a trifluoromethyl-containing building block. This process leads to the formation of alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, demonstrating the utility of similar compounds in complex chemical syntheses (Khlebnikov et al., 2018).
Formation of 3-Substituted 2-(Trifluoromethyl)piperidines : Rioton et al. (2015) developed a method for synthesizing 3-substituted 2-(trifluoromethyl)piperidines by ring expansion of (trifluoromethyl)prolinols. This process involves regio- and diastereoselective opening of the (trifluoromethyl)aziridinium intermediate by various nucleophiles (Rioton et al., 2015).
Preparation of 3- and 4-(1H-azol-1-yl)piperidines : Shevchuk et al. (2012) reported the preparation of 3- and 4-(1H-azol-1-yl)piperidines, which are structurally similar to the compound , through arylation of azoles and subsequent reduction. This indicates the potential for creating diverse derivatives of these piperidine compounds (Shevchuk et al., 2012).
Medicinal Chemistry and Drug Discovery
Synthesis of Hyperbranched Polymer Based on Piperidine-4-one : Sinananwanich et al. (2009) synthesized a hyperbranched polymer with a piperidine-4-one ring, demonstrating the application of piperidine derivatives in polymer chemistry. This could suggest potential uses for similar compounds in the development of new materials (Sinananwanich et al., 2009).
Synthesis of α-Hydroxyalkyl Piperidine Derivatives : Tailor and Hall (2000) developed a method for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives. Piperidine structures are important in various alkaloids and azasugar analogs, indicating their relevance in medicinal chemistry (Tailor and Hall, 2000).
Synthesis of Substituted Piperidin-4-ols : Cui et al. (2010) discussed a modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols. This process demonstrates the flexibility and potential of piperidine derivatives in creating structurally diverse compounds for pharmaceutical applications (Cui, Li, & Zhang, 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-azidopropyl)-4-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N4/c10-9(11,12)8-2-6-16(7-3-8)5-1-4-14-15-13/h8H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGSLAWIBLRKJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2410741.png)
![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2410743.png)
![6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide](/img/structure/B2410744.png)
![3-[(3,4-dichlorophenyl)methoxy]-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410746.png)

![2-chloro-7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2410750.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2410751.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2410752.png)
![2-[(4-Ethoxy-3-methoxyphenyl)methylideneamino]cyclopentene-1-carbonitrile](/img/structure/B2410753.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2410757.png)



![1-(2-(3,4-dimethylphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2410763.png)